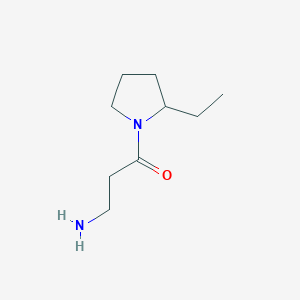
1H-Isoindol-1-one, 3-ethyl-2,3-dihydro-
Übersicht
Beschreibung
1H-Isoindol-1-one, 3-ethyl-2,3-dihydro- is a heterocyclic compound that belongs to the isoindoline family Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindol-1-one, 3-ethyl-2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an N-substituted phthalimide with an alkylating agent, followed by reduction and cyclization. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Isoindol-1-one, 3-ethyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its fully saturated analogs using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with different functional groups using reagents like alkyl halides
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent.
Reduction: LiAlH4, THF as solvent.
Substitution: Alkyl halides, base (e.g., sodium hydride, NaH), aprotic solvents like dimethylformamide (DMF)
Major Products:
Oxidation: N-oxides.
Reduction: Fully saturated isoindoline derivatives.
Substitution: N-alkylated isoindoline derivatives
Wissenschaftliche Forschungsanwendungen
1H-Isoindol-1-one, 3-ethyl-2,3-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its versatile reactivity and stability
Wirkmechanismus
The mechanism of action of 1H-Isoindol-1-one, 3-ethyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain. The presence of the isoindoline ring system allows for interactions with multiple biological targets, enhancing its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole-1,3(2H)-dione: Known for its use in medicinal chemistry and as a scaffold for drug development.
N-Substituted isoindoline derivatives: These compounds share similar structural features and reactivity, making them useful in various applications.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are widely studied in medicinal chemistry
Uniqueness: 1H-Isoindol-1-one, 3-ethyl-2,3-dihydro- stands out due to its specific substitution pattern and the presence of the ethyl group, which can influence its reactivity and biological activity. This unique structure allows for targeted modifications and the development of novel derivatives with enhanced properties .
Eigenschaften
IUPAC Name |
3-ethyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-9-7-5-3-4-6-8(7)10(12)11-9/h3-6,9H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEADTHISNZSTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555028 | |
| Record name | 3-Ethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118327-83-6 | |
| Record name | 3-Ethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,2-Dimethyl-2H-pyrano[2,3-b]pyridine](/img/structure/B3346354.png)



![7-Fluoroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B3346388.png)


